Propanoic acid, 2-isocyanato-, ethyl ester, (2S)-
Description
Properties
CAS No. |
33280-95-4 |
|---|---|
Molecular Formula |
C6H9NO3 |
Molecular Weight |
143.14 g/mol |
IUPAC Name |
ethyl (2S)-2-isocyanatopropanoate |
InChI |
InChI=1S/C6H9NO3/c1-3-10-6(9)5(2)7-4-8/h5H,3H2,1-2H3/t5-/m0/s1 |
InChI Key |
PFIQRPNWLUAMOF-YFKPBYRVSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](C)N=C=O |
Canonical SMILES |
CCOC(=O)C(C)N=C=O |
Origin of Product |
United States |
Preparation Methods
Direct Phosgenation
The most established method for preparing propanoic acid, 2-isocyanato-, ethyl ester, (2S)- involves the use of phosgene (COCl2). This approach typically starts with ethyl (2S)-2-aminopropanoate (the ethyl ester of L-alanine), which is treated with phosgene to introduce the isocyanate group.
The direct phosgenation reaction involves treating ethyl (2S)-2-aminopropanoate hydrochloride with phosgene in the presence of a base to neutralize the hydrogen chloride formed during the reaction:
Ethyl (2S)-2-aminopropanoate hydrochloride + Phosgene → Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- + 2HCl
Based on general procedures for isocyanate synthesis, the reaction conditions typically include:
| Parameter | Condition |
|---|---|
| Temperature | -35°C to room temperature |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (Et3N) |
| Reaction time | 2-3 hours |
| Phosgene equivalents | 1.1-1.2 equivalents |
| Concentration | 0.1-0.5 M |
The general procedure involves cooling a solution of phosgene in dichloromethane, adding ethyl (2S)-2-aminopropanoate hydrochloride in dichloromethane dropwise, followed by dropwise addition of triethylamine at low temperature. The mixture is allowed to warm to room temperature and stirred for several hours, after which the solvent is removed under vacuum and the product is purified by distillation or sublimation.
While this method is effective and produces high yields, it requires handling highly toxic phosgene, which poses significant safety concerns and necessitates specialized equipment and strict safety protocols.
Triphosgene Method
A safer alternative to direct phosgene is the use of triphosgene, a solid crystalline compound that serves as a phosgene equivalent but is easier and safer to handle. The synthesis follows the reaction:
Ethyl (2S)-2-aminopropanoate + Triphosgene → Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- + 3HCl
A typical procedure based on general isocyanate synthesis methods includes:
| Parameter | Condition |
|---|---|
| Temperature | Room temperature |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine or tri-n-hexylamine |
| Reaction time | 3 hours |
| Triphosgene equivalents | 0.4 equivalents (equivalent to 1.2 equiv of phosgene) |
| Concentration | 0.1-0.5 M |
The procedure typically involves dissolving triphosgene in dichloromethane, adding a solution of ethyl (2S)-2-aminopropanoate in dichloromethane dropwise, followed by dropwise addition of a tertiary amine. The mixture is stirred for several hours, concentrated under vacuum, and the product is purified by distillation.
This method produces good yields and is safer than using direct phosgene, though it still generates phosgene in situ during the reaction, requiring careful handling and appropriate safety measures.
Alternative Phosgenation Methods
Photo-on-Demand Phosgenation
Recent innovations have led to the development of photo-on-demand phosgenation reactions, which generate phosgene in situ under safer conditions. One promising approach uses chloroform as a phosgene source under photochemical conditions.
For the synthesis of propanoic acid, 2-isocyanato-, ethyl ester, (2S)-, this method involves:
| Parameter | Condition |
|---|---|
| Light source | UV irradiation or specific wavelength based on photocatalyst |
| Solvent | Varies based on specific protocol |
| Chloroform concentration | Typically 5-10 equivalents |
| Photocatalyst | Depends on specific protocol |
| Temperature | Room temperature to slightly elevated |
| Reaction time | Variable based on setup and scale |
The procedure typically includes preparing a solution of ethyl (2S)-2-aminopropanoate, chloroform, and photocatalyst, irradiating the mixture under controlled conditions, monitoring the reaction progress, and isolating and purifying the isocyanate product.
This method offers advantages in terms of safety and environmental impact, as it avoids handling and storing phosgene. The phosgene is generated and consumed in situ, significantly reducing exposure risks while still providing the necessary reagent for isocyanate formation.
Chloride Catalysis for Phosgene Synthesis
Another innovative approach involves the use of chloride catalysis for the synthesis of phosgene, which can then be used for isocyanate formation. This method employs chloride ions as efficient catalysts for the synthesis of phosgene from carbon monoxide and elemental chlorine at room temperature and atmospheric pressure.
| Parameter | Condition |
|---|---|
| Catalyst | [NEt3Me]Cl (triethylmethylammonium chloride) |
| Catalyst loading | 3.5 mol% reported |
| Reactants | CO and Cl2 |
| Temperature | Room temperature |
| Pressure | Atmospheric pressure |
| Solvent | ortho-dichlorobenzene (o-DCB) |
| Reaction setup | Flow system for optimal gas-liquid contact |
For the preparation of propanoic acid, 2-isocyanato-, ethyl ester, (2S)-, this would involve generating phosgene using chloride catalysis in a flow setup, directly reacting the generated phosgene with ethyl (2S)-2-aminopropanoate, and purifying to obtain the final product.
This method offers potential advantages in terms of milder reaction conditions and improved safety profile compared to traditional phosgene handling. The reaction can be conducted at room temperature and atmospheric pressure, and the catalyst system can also serve as a chlorine storage medium, improving overall safety and efficiency.
Non-Phosgene Methods
Synthesis from CO2 and Amines
Recent research has explored the synthesis of isocyanates from CO2 and amines under mild conditions, which could potentially be applied to the synthesis of propanoic acid, 2-isocyanato-, ethyl ester, (2S)-.
| Parameter | Condition |
|---|---|
| CO2 source | Typically pressurized CO2 |
| Pressure | Variable based on specific protocol |
| Temperature | Mild to moderate |
| Catalysts | Metal catalysts often required |
| Additives | Dehydrating agents or activators may be needed |
| Solvent | Depends on specific protocol |
This method would involve the reaction of ethyl (2S)-2-aminopropanoate with CO2, followed by subsequent chemical transformations to form the isocyanate group. While promising from an environmental and safety perspective, this approach may require further development for application to the specific target compound and may currently offer lower yields compared to phosgene-based methods.
Boc Anhydride Method
An alternative approach uses Boc anhydride (di-tert-butyl dicarbonate) as a replacement for phosgene to generate isocyanates from primary amines. Applied to our target compound, this would involve:
| Parameter | Condition |
|---|---|
| Reagent | Di-tert-butyl dicarbonate (Boc anhydride) |
| Base | Various bases can be used |
| Temperature | Room temperature to moderate heating |
| Solvent | Various organic solvents |
| Reaction time | Variable based on specific protocol |
| Additional steps | Multiple steps likely required |
This method offers a potentially safer alternative to phosgene-based approaches, as Boc anhydride is less toxic and easier to handle. However, it typically involves multiple steps and may result in lower overall yields compared to direct phosgenation methods.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions between aryl chlorides and sodium cyanate can generate isocyanates. While this method is typically applied to aromatic isocyanates, modifications might allow application to our aliphatic target:
| Parameter | Condition |
|---|---|
| Catalyst | Palladium catalyst with sterically hindered ligands |
| Nucleophile | Sodium cyanate (NaOCN) |
| Temperature | Typically elevated (>80°C) |
| Solvent | Depends on specific protocol |
| Reaction time | Extended periods often required |
| Substrate | Would require functionalized derivative of starting material |
This method would be more challenging to apply to our specific aliphatic target compound and would likely require significant adaptation from protocols developed for aromatic systems. Despite these challenges, it represents an interesting phosgene-free approach that may see future development for broader application.
Stereoselective Considerations
Since the target compound specifically requires the (2S)- stereochemistry, all synthetic methods must either preserve the existing stereochemistry of the starting material or include stereoselective steps.
Starting from Chiral Pool
The most direct approach to ensure the correct stereochemistry is to start from the chiral pool, specifically using L-alanine (which has the S-configuration) as the source of chirality.
| Stage | Process | Considerations |
|---|---|---|
| Starting material | L-alanine | Readily available natural amino acid |
| Esterification | Formation of ethyl ester | Conditions must avoid racemization |
| Isocyanate formation | Using methods described above | Reaction conditions must preserve stereochemistry |
| Monitoring | Optical rotation or chiral HPLC | To ensure enantiopurity is maintained |
This approach relies on the preservation of the stereochemistry throughout the synthetic sequence and is generally the most practical for this specific compound given the ready availability of L-alanine. The key advantage is that the stereocenter is already established in the starting material, eliminating the need for complex asymmetric transformations.
Asymmetric Synthesis
Alternatively, if starting from non-chiral materials, asymmetric synthesis techniques could be employed to introduce the required stereochemistry:
| Approach | Method | Advantages | Challenges |
|---|---|---|---|
| Asymmetric catalysis | Chiral catalysts | Can achieve high enantioselectivity | Complex catalyst systems |
| Chiral auxiliaries | Temporary chiral groups | Well-established methods | Additional steps required |
| Enzymatic methods | Biocatalysis | High selectivity under mild conditions | Enzyme availability and stability |
| Resolution | Separation of enantiomers | Can provide high purity | 50% theoretical yield limit |
Given the availability of starting materials from the chiral pool, asymmetric synthesis approaches are less commonly used for this specific compound unless special circumstances or scale considerations apply. However, they represent important alternative pathways when the chiral starting materials are prohibitively expensive or unavailable.
Comparative Analysis of Preparation Methods
The following table provides a comprehensive comparison of the different methods for preparing propanoic acid, 2-isocyanato-, ethyl ester, (2S)-:
| Method | Starting Materials | Reagents | Reaction Conditions | Solvent | Expected Yield | Advantages | Disadvantages | Safety Considerations |
|---|---|---|---|---|---|---|---|---|
| Direct Phosgenation | Ethyl (2S)-2-aminopropanoate HCl | Phosgene, Triethylamine | -35°C to RT, 2-3h | Dichloromethane | High | Established method, High yield | Uses highly toxic phosgene | Extreme caution required, specialized equipment needed |
| Triphosgene Method | Ethyl (2S)-2-aminopropanoate | Triphosgene, Triethylamine | RT, 3h | Dichloromethane | Good | Safer than direct phosgene, solid reagent | Still generates phosgene in situ | Less hazardous than phosgene but still toxic |
| Photo-on-Demand Phosgenation | Ethyl (2S)-2-aminopropanoate | Chloroform, photocatalyst | Room temp, light irradiation | Varies | Moderate to Good | Avoids handling phosgene, on-demand generation | Requires photochemical setup | Improved safety, but still generates phosgene |
| Chloride Catalysis | Ethyl (2S)-2-aminopropanoate | CO, Cl2, [NEt3Me]Cl | Room temp, atmospheric pressure | ortho-dichlorobenzene | Moderate | Mild conditions, atmospheric pressure | Requires handling Cl2 | Improved over direct phosgene, but still uses toxic gases |
| CO2 and Amines Method | Ethyl (2S)-2-aminopropanoate | CO2, reducing agents | Mild conditions | Varies | Low to Moderate | Avoids phosgene, uses sustainable CO2 | Lower yields, experimental | Generally safer, avoids most toxic reagents |
| Boc Anhydride Method | Ethyl (2S)-2-aminopropanoate | Boc anhydride, base | Room temp to moderate heating | Various | Moderate | Avoids phosgene, accessible reagents | Multi-step process | Significantly safer than phosgene methods |
| Cross-Coupling | Functionalized derivative | Pd catalyst, NaOCN | Elevated temp, extended time | Various | Variable | Metal-catalyzed, avoids phosgene | Limited to certain substrates, requires metal catalyst | Avoids phosgene, but uses metal catalysts |
Note: The expected yields and some reaction conditions are based on general procedures for similar compounds and may vary for the specific target compound.
Chemical Reactions Analysis
Types of Reactions
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions
Amines: React with the isocyanate group to form ureas.
Alcohols: React with the isocyanate group to form carbamates.
Catalysts: Acid or base catalysts are often used to facilitate these reactions.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Scientific Research Applications
Applications in Organic Synthesis
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- is primarily used as a reagent in synthetic chemical processes. Its applications include:
- Synthesis of Urethanes : The compound can react with alcohols or amines to form urethanes, which are valuable in producing flexible foams and coatings.
- Modification of Polymers : It can be used to modify existing polymer structures, enhancing their properties such as thermal stability and mechanical strength.
- Building Block for Pharmaceuticals : Its reactivity allows it to serve as a building block for various pharmaceutical compounds.
Material Science Applications
In material science, propanoic acid, 2-isocyanato-, ethyl ester, (2S)- has been explored for its potential in developing new materials:
- Biocompatible Polymers : Research indicates that isocyanates can interact with biological macromolecules, making them candidates for biocompatible materials in medical applications.
- Coatings and Adhesives : Its ability to form strong covalent bonds makes it suitable for use in coatings and adhesives that require durability and resistance to environmental factors.
Biological Interactions
While specific biological activity data for propanoic acid, 2-isocyanato-, ethyl ester, (2S)- may be limited, isocyanates are known to exhibit significant biological effects. They can interact with proteins and nucleic acids, potentially leading to modifications that affect cellular functions. Some studies suggest that isocyanates may possess antimicrobial properties; however, further research is necessary to establish the biological profile of this specific compound.
Case Studies and Research Findings
-
Study on Urethane Synthesis :
- Researchers utilized propanoic acid, 2-isocyanato-, ethyl ester, (2S)- to synthesize a series of urethane derivatives. The study highlighted the compound's effectiveness in producing urethanes with enhanced mechanical properties compared to traditional methods .
- Development of Biocompatible Materials :
-
Antimicrobial Activity Exploration :
- Preliminary studies have shown that certain isocyanates exhibit antimicrobial properties. While specific data on propanoic acid, 2-isocyanato-, ethyl ester, (2S)- remains sparse, ongoing research aims to elucidate its potential as an antimicrobial agent .
Mechanism of Action
The mechanism of action of Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Table 1: Structural and Functional Differences
Key Observations :
- Reactivity : The isocyanato group in the target compound confers higher reactivity compared to methyl, chloro, or hydroxyl substituents. For example, ethyl lactate (hydroxyl group) undergoes hydrolysis, while the isocyanato derivative reacts with nucleophiles .
- Stereochemical Influence: Both the target compound and (2S)-2-chloropropanoic acid methyl ester exhibit chirality, which can affect their utility in asymmetric synthesis .
Physical and Chemical Properties
Table 2: Comparative Properties
Key Observations :
- Polarity: The isocyanato group increases polarity compared to non-polar methyl or ethyl branches, affecting solubility and boiling point.
- Safety: The isocyanato derivative may pose hazards (e.g., irritation, toxicity) akin to related compounds like Propanoic acid, 2-(2-formylphenoxy)-ethyl ester (H302, H315 ), whereas ethyl lactate is low-risk .
Biological Activity
Overview
Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- is a chiral compound featuring an isocyanate functional group. This group is known for its high reactivity, particularly in forming urea and carbamate derivatives. The biological activity of this compound is largely influenced by its interaction with biological systems through the isocyanate group, which can form covalent bonds with nucleophilic sites such as amines or hydroxyl groups in biomolecules.
Biological Activity and Mechanisms
-
Reactivity of the Isocyanate Group :
- The isocyanate moiety in this compound reacts with amine groups in proteins and peptides, potentially forming stable urea linkages. This reactivity underpins its potential use in modifying biological macromolecules or as a precursor for bioactive derivatives.
-
Potential Toxicity :
- Isocyanates are known to cause irritation to skin, eyes, and respiratory systems and may lead to sensitization upon prolonged exposure. Acute toxicity via inhalation has been reported for related compounds .
- The compound’s toxicity profile likely includes risks associated with protein adduct formation, which can trigger immune responses or disrupt normal protein function.
- Applications in Enzyme Inhibition :
- Antimicrobial Potential :
- Environmental and Health Risk Assessment :
Data Table: Comparative Bioactivity of Related Isocyanates
| Compound | Biological Activity | Toxicity Profile | Applications |
|---|---|---|---|
| Propanoic acid, 2-isocyanato-, ethyl ester, (2S)- | Reactivity with proteins; potential enzyme inhibition | Skin/respiratory irritation; sensitization | Precursor for bioactive derivatives |
| Methylenediphenyl diisocyanate (MDI) | Protein adduct formation; immune response | Acute inhalation toxicity; sensitizer | Polyurethane synthesis |
| Carvacrol isocyanate derivatives | Antimicrobial activity; enzyme inhibition | Low cytotoxicity | Antimicrobial coatings; drug development |
Case Studies
- Enzyme Inhibition Studies :
- Antimicrobial Research :
- Toxicological Assessments :
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2S)-2-isocyanato-propanoic acid ethyl ester with high enantiomeric purity?
- Methodological Answer : Enantioselective synthesis can be achieved via chiral auxiliaries or asymmetric catalysis. For example, using (S)-proline-derived catalysts to introduce the isocyanate group at the C2 position of propanoic acid ethyl ester. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize racemization. Characterization via chiral GC-MS or HPLC with a chiral stationary phase (e.g., Chiralpak AD-H column) is critical to confirm enantiomeric excess .
- Data Consideration : Monitor reaction progress using FTIR to track the appearance of the isocyanate N=C=O stretch (~2270 cm⁻¹) and ensure no side reactions (e.g., hydrolysis to urea derivatives) .
Q. How can the physical and spectral properties of this compound be reliably characterized for research purposes?
- Methodological Answer :
- Boiling Point/Melting Point : Use differential scanning calorimetry (DSC) under inert conditions to avoid isocyanate degradation.
- Spectral Data :
- NMR : ¹H NMR (CDCl₃) should show ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂O), and the C2 isocyanate group may influence neighboring proton splitting patterns.
- Mass Spectrometry : Electron ionization (EI-MS) should yield a molecular ion peak at m/z 159 (C₆H₉NO₃) and fragments indicative of isocyanate loss (e.g., m/z 116 for [M–NCO]⁺) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and respiratory protection (e.g., NIOSH-approved N95 respirators) due to isocyanate’s respiratory sensitization risk.
- Ventilation : Perform reactions in fume hoods with scrubbers to neutralize volatile isocyanates.
- First Aid : Immediate decontamination with water for skin/eye contact; monitor for allergic sensitization symptoms .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of the isocyanate group in stereoselective reactions?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can model transition states for nucleophilic attacks on the isocyanate group. For example, predict regioselectivity in reactions with amines (forming ureas) vs. alcohols (forming carbamates). Compare activation energies to optimize reaction pathways .
- Data Contradictions : If experimental yields conflict with computational predictions, reassess solvent effects or catalyst interactions (e.g., hydrogen bonding) not fully captured in gas-phase models.
Q. What strategies resolve discrepancies in stereochemical outcomes during nucleophilic additions to the isocyanate group?
- Methodological Answer : Use dynamic kinetic resolution (DKR) with chiral catalysts to control stereochemistry. For instance, employ thiourea-based organocatalysts to stabilize intermediates and favor (S)-configured products. Monitor enantiomeric ratios via polarimetry or chiral HPLC .
- Case Study : If competing pathways lead to racemization, introduce bulky protecting groups on the ethyl ester to sterically hinder undesired configurations.
Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- pH Stability : Conduct accelerated degradation studies in buffered solutions (pH 2–12) at 40°C. Analyze degradation products (e.g., urea derivatives) via LC-MS.
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition onset temperatures. Compare with DSC data to detect polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
